molecular formula C12H15BrN2O4S B3163472 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide CAS No. 883797-84-0

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide

Cat. No. B3163472
M. Wt: 363.23 g/mol
InChI Key: SUNUGFLCGPWMJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide” is a chemical compound with the molecular formula C12H15BrN2O4S and a molecular weight of 363.23 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide” consists of a bromine atom (Br), a morpholinylsulfonyl group (C4H8NOSO2), and a phenyl group (C6H5) attached to an acetamide group (CH3CONH2) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

One significant application of 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide derivatives is in the synthesis of compounds with antimicrobial properties. For example, a study by Gul et al. (2017) discussed the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which were found to possess variable antimicrobial activity against selected microbial species. The study highlighted the potential of these derivatives in the development of new antimicrobial agents, with some compounds showing significant potency (Gul et al., 2017).

Antimicrobial Evaluation of Novel Sulphonamide Derivatives

Fahim and Ismael (2019) explored the reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles, leading to the creation of novel compounds with good antimicrobial activity. The study not only sheds light on the synthetic versatility of the compound but also its role in generating new chemotherapeutic agents (Fahim & Ismael, 2019).

Enzyme Inhibition for Drug Development

Another research avenue is the exploration of 2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide derivatives as enzyme inhibitors, which is crucial in drug development for various diseases. Abbasi et al. (2019) synthesized compounds with benzodioxane and acetamide moieties, demonstrating substantial inhibitory activity against yeast α-glucosidase, highlighting the compound's potential in developing treatments for diseases like diabetes (Abbasi et al., 2019).

Structural and Biological Assessment

The compound's derivatives have also been synthesized and assessed for their structural properties and biological activities. Ghazzali et al. (2012) conducted a study on the microwave-assisted synthesis of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide derivatives, which were evaluated for their antimicrobial activity. This research demonstrates the compound's utility in rapid synthesis methods and its potential in creating biologically active molecules (Ghazzali et al., 2012).

Safety And Hazards

The safety and hazards associated with “2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide” are not well-documented. It is recommended to handle it with care, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

2-bromo-N-(4-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O4S/c13-9-12(16)14-10-1-3-11(4-2-10)20(17,18)15-5-7-19-8-6-15/h1-4H,5-9H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUNUGFLCGPWMJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-(4-morpholinylsulfonyl)phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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